

Rifametane: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Rifametane

Cat. No.: B610481

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifametane is a semi-synthetic derivative of rifamycin SV, belonging to the ansamycin class of antibiotics.[1][2] It is chemically designated as 3-[(1-diethylaminoethylidene)azinomethyl]rifamycin SV.[1][2] Developed as an antibacterial agent, **rifametane** has been investigated for its pharmacokinetic profile, which shows distinct advantages over older rifamycins like rifampicin, notably a longer biological half-life.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **rifametane**, intended for professionals in drug development and scientific research.

Chemical Structure and Identification

Rifametane is characterized by the core rifamycin structure, a macrocyclic ring system spanned by an aliphatic ansa chain, with a modification at the 3-position of the naphthoquinone chromophore. This modification, a diethylaminoethylidene azinomethyl group, is key to its altered pharmacokinetic properties.

Identifier	Value
IUPAC Name	[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[4]
CAS Number	94168-98-6[1][4]
Molecular Formula	C44H60N4O12[4]
SMILES String	CCN(CC)/C(=N/N=C/c1c(O)c2c3c(c(O)c1)C(=O)N/C(=C/C=C/--INVALID-LINK----INVALID-LINK---INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK- -/C=C/O[C@@]3(C)c4c2c(C)c(O)c4)C[4][5][6]
Synonyms	SPA-S-565, 3-azinomethyl-rifamycin[1][4]

Physicochemical Properties

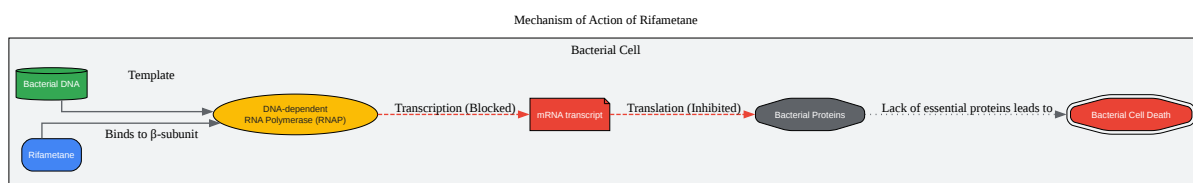
Detailed experimental data on some physicochemical properties of **rifametane** are not readily available in the public domain. The following table summarizes the available computed and experimental data. For context, properties of the closely related rifampicin are included where **rifametane** data is unavailable.

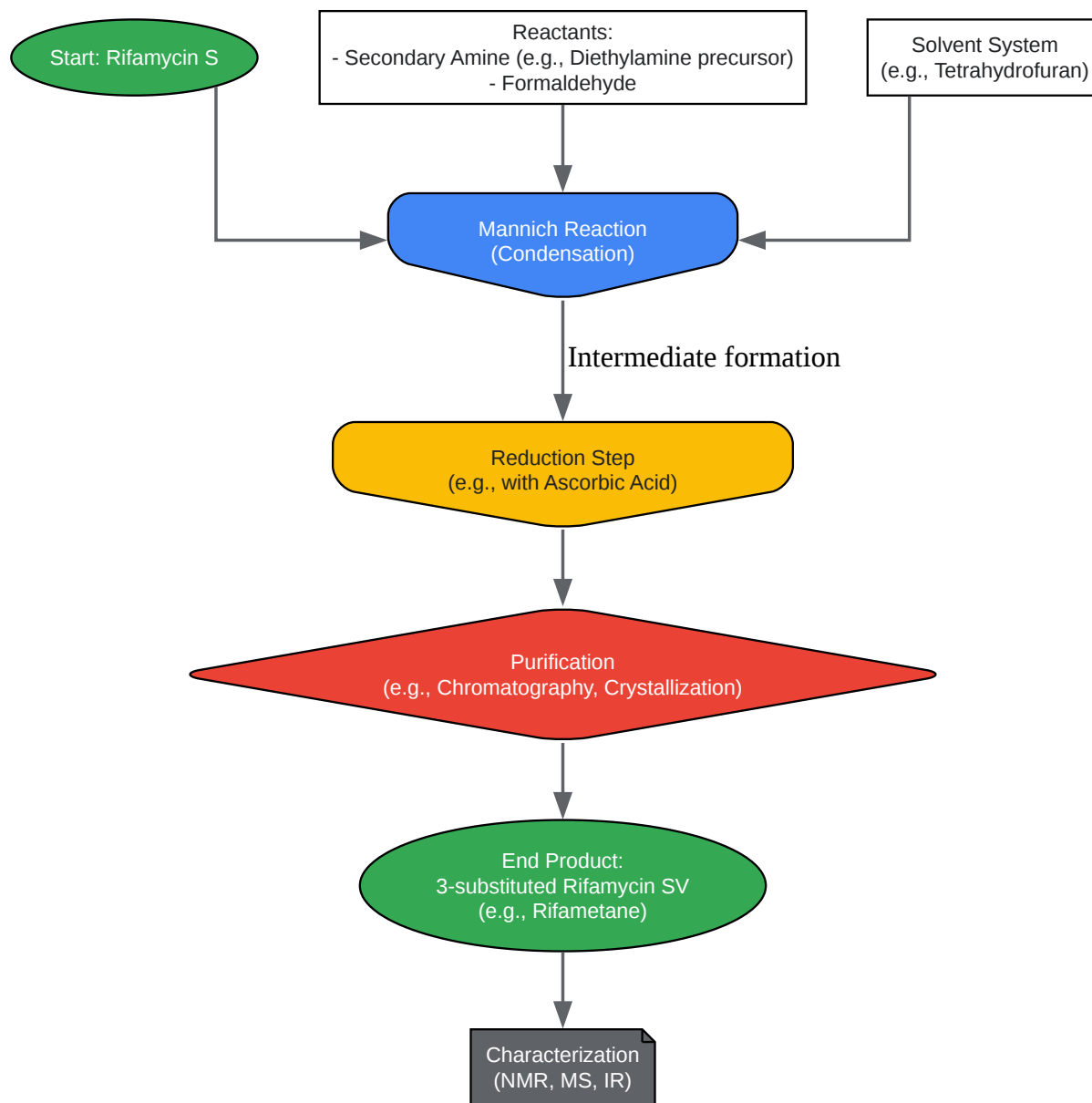
Property	Value (Rifametane)	Value (Rifampicin - for comparison)
Molecular Weight	837.0 g/mol [4]	822.9 g/mol
Melting Point	Data not available	183-188 °C (decomposes)
Boiling Point	Data not available	Data not available
Solubility	Data not available	Very slightly soluble in water; freely soluble in chloroform; soluble in methanol.[1]
pKa	Data not available	1.7 (4-OH), 7.9 (piperazine nitrogen)[1]
LogP (calculated)	5.4[4]	3.8

Pharmacological Properties

Mechanism of Action

Like other rifamycins, **rifametane**'s antibacterial activity stems from its ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP).[7] It binds with high affinity to the β -subunit of the prokaryotic RNAP, thereby sterically occluding the path of the elongating RNA transcript and halting transcription.[7] This mechanism is selective for bacterial RNAP, with poor affinity for the mammalian enzyme, which accounts for its therapeutic index.[7]





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- To cite this document: BenchChem. [Rifametane: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610481#rifametane-chemical-structure-and-properties]

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